Enhanced 11β-HSD1 Inhibitory Potency Versus Ursolic Acid and Its Non-Oxidized Acetate
11-Oxoursolic acid acetate (3-acetyl-11-keto-ursolic acid) demonstrates a 1.4-fold increase in inhibitory potency against human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) compared to the parent compound, ursolic acid. Its activity is also superior to its non-acetylated, 11-oxidized counterpart, 11-keto-ursolic acid [1].
| Evidence Dimension | Inhibition of human recombinant 11β-HSD1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.35 µM |
| Comparator Or Baseline | Ursolic acid (IC50 = 1.90 µM); 11-keto-ursolic acid (IC50 = 2.06 µM) |
| Quantified Difference | 29% more potent than ursolic acid; 34% more potent than 11-keto-ursolic acid. |
| Conditions | Human recombinant 11β-HSD1 expressed in HEK293 cells, assessed by conversion of cortisone to cortisol. |
Why This Matters
For research targeting 11β-HSD1 in metabolic diseases like type 2 diabetes and obesity, this compound offers improved potency, allowing for lower effective concentrations and potentially reducing off-target effects compared to less potent analogs.
- [1] BindingDB. Affinity Data for BDBM50307109 (3-acetyl-11-keto-ursolic acid) and BDBM50148911 (Ursolic acid) against 11-beta-hydroxysteroid dehydrogenase 1. Retrieved April 17, 2026. View Source
